Product packaging for N-FMOC Mitomycin C(Cat. No.:)

N-FMOC Mitomycin C

Cat. No.: B1161332
M. Wt: 556.57
Attention: For research use only. Not for human or veterinary use.
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Description

N-FMOC Mitomycin C is a chemically modified derivative of the potent antitumor antibiotic Mitomycin C (MMC). This compound is designed for research purposes, particularly where the protection of the primary amine functional group is required for synthetic or bioconjugation strategies. Mitomycin C, the parent compound, is a well-known bioreductive agent that functions as a bifunctional alkylating agent . Its primary mechanism of action involves enzymatic or chemical reductive activation within the cell, leading to the formation of DNA cross-links that inhibit DNA synthesis and function . This cross-linking activity occurs preferentially at specific DNA sequences, namely 5'-CG-3' steps, resulting in interstrand and intrastrand cross-links that are ultimately cytotoxic . Research into Mitomycin C and its derivatives continues to be significant in fields such as cancer biology and drug delivery. For instance, Fmoc-containing polymers have been successfully used to create nanoparticle delivery systems for Mitomycin C, enhancing its therapeutic potential against cancers like bladder cancer . As a building block for such advanced applications, this compound serves as a critical intermediate for researchers developing novel conjugates, prodrugs, and macromolecular complexes aimed at improving the targeting and efficacy of this classic chemotherapeutic agent . This product is intended for research use by qualified scientists in a laboratory setting only.

Properties

Molecular Formula

C₃₀H₂₈N₄O₇

Molecular Weight

556.57

Synonyms

N-FMOC [1aS-(1aα,8β,8aα,8bα)-6-Amino-8-[[(aminocarbonyl)oxy]methyl]-1,1a,2,8,8a,8b-hexahydro-8a-methoxy-5-methylazirino[2,’3’:3,4]pyrrolo[1,2-a]indole-4,7-dione

Origin of Product

United States

Overview of Mitomycin C and Its Molecular Significance

Mitomycin C, first isolated from Streptomyces caespitosus in the 1950s, is a well-established antineoplastic agent. drugbank.com Its structure is characterized by a dense and highly functionalized core, featuring an aziridine (B145994) ring, a quinone moiety, and a carbamate (B1207046) group. vulcanchem.com This unique combination of functional groups is central to its biological activity.

The significance of Mitomycin C in chemical biology lies in its mechanism of action as a bioreductive alkylating agent. acs.org In the hypoxic environment often found in solid tumors, Mitomycin C undergoes enzymatic reduction of its quinone group. nih.gov This reduction triggers a cascade of intramolecular rearrangements, "unmasking" the electrophilic centers at the C1 and C10 positions. acs.orgnih.gov The activated molecule can then form covalent bonds with nucleophilic sites on DNA, particularly the N2 position of guanine (B1146940). acs.org This can result in monofunctional adducts or, more critically, interstrand cross-links, which inhibit DNA replication and ultimately lead to cell death. drugbank.comstemcell.com This selective activation in low-oxygen environments makes Mitomycin C a valuable tool for studying tumor biology and a template for designing hypoxia-activated prodrugs.

Rationale for Chemical Derivatization in Research

The potent but often indiscriminate cytotoxicity of Mitomycin C has driven extensive research into its chemical derivatization. The primary goals of these modifications are to improve its therapeutic index by enhancing tumor selectivity, overcoming drug resistance, and enabling new modes of delivery. Derivatization efforts have explored modifications at various positions of the mitomycin core.

A key strategy involves the modification of the C7-amino group, which provides a convenient handle for attaching various functionalities without disrupting the core pharmacophore responsible for DNA alkylation. acs.org By attaching targeting ligands, polymers, or other molecular entities, researchers aim to create conjugates that can be specifically delivered to cancer cells, thereby minimizing off-target effects. Furthermore, derivatization can be used to modulate the physicochemical properties of the parent compound, such as its solubility and stability, to improve its formulation and pharmacokinetic profile. The synthesis of N-FMOC Mitomycin C is a prime example of this strategy, where the introduction of the FMOC group facilitates its use in specific research applications, particularly in the realm of bioconjugation and advanced drug delivery systems.

Role of the N Fmoc Moiety in Compound Design and Research Contexts

Synthesis of this compound and Related Derivatives

The synthesis involving this compound is centered on precise control of chemical reactions to achieve desired molecular architectures, enabling further functionalization and conjugation.

Strategies for N-FMOC Protection and Deprotection

N-FMOC Protection: The primary method for attaching the Fmoc group to the N7 amino terminus of Mitomycin C involves a carbodiimide-mediated coupling reaction. This process is typically conducted under controlled pH and temperature conditions to preserve the integrity of the sensitive aziridine (B145994) ring and quinone moiety of the Mitomycin C core. The synthesis generally involves activating the Fmoc group with a coupling agent like N,N'-diisopropylcarbodiimide (DIC) in the presence of an activator such as hydroxybenzotriazole (B1436442) (HOBt) in an anhydrous solvent like dimethylformamide (DMF). The activated Fmoc species is then reacted with the primary amine of Mitomycin C, often at a reduced temperature (e.g., 4°C) over an extended period (e.g., 24 hours) to ensure efficient conjugation while minimizing degradation.

N-FMOC Deprotection: The removal of the Fmoc group is a critical step in multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). The standard deprotection condition involves treating the N-FMOC protected compound with a mild base. A solution of 20% piperidine in DMF is commonly employed. The mechanism proceeds via a base-catalyzed β-elimination, which cleaves the carbamate (B1207046) linkage, releasing the free amine, carbon dioxide, and a dibenzofulvene-piperidine adduct that can be washed away. This deprotection must be orthogonal to other protecting groups used in the synthesis, meaning it should be selective and not affect other protected functional groups.

Synthesis of FMOC-Tagged Mitomycin C Conjugates for Research Applications

The ability to protect Mitomycin C with an Fmoc group has been instrumental in the synthesis of various conjugates for research, particularly in the field of drug delivery and diagnostics. These syntheses often utilize the principles of solid-phase peptide synthesis (SPPS).

One major application is the creation of Mitomycin C-peptide conjugates. In a typical approach, a peptide sequence is first assembled on a solid support using standard Fmoc/tBu chemistry. Following the peptide synthesis, the N-terminal Fmoc group is removed, and the free amine of the peptide is coupled to this compound, which has been activated as a carboxylic acid derivative (if a linker is used) or directly coupled. Alternatively, a linker molecule can be attached to the peptide first, followed by conjugation with this compound.

Another significant area is the development of Mitomycin C-polymer conjugates, such as those involving polyethylene (B3416737) glycol (PEG). For instance, copolymers like Fmoc-Lys-PEG have been designed to self-assemble into micelles that can encapsulate Mitomycin C. innovareacademics.innih.govresearchgate.net The synthesis of these copolymers involves coupling Fmoc-protected amino acids (like Fmoc-Lys(Boc)-OH) to PEG chains using esterification or amidation reactions. innovareacademics.in These FMOC-tagged polymers can then be further functionalized, for example, by attaching targeting ligands like RGD peptides to create targeted drug delivery systems. innovareacademics.innih.gov The synthesis of an RGD-containing copolymer, Fmoc-Lys-PEG-RGD, has been achieved through a Michael addition reaction between a maleimide-functionalized PEG and a cysteine-containing RGD peptide. innovareacademics.in

Characterization of Synthetic Products in Research

Rigorous characterization is essential to confirm the identity, structure, and purity of synthesized this compound and its derivatives. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis in Chemical Synthesis Research

Spectroscopic methods provide detailed structural information about the synthesized molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for structural elucidation. In the ¹H NMR spectrum of this compound, characteristic peaks for the Fmoc group's aromatic protons are observed typically in the range of δ 7.25–7.75 ppm. ru.nl Protons on the Mitomycin C core, such as those on the quinone and aziridine rings, also show distinct signals (e.g., quinone proton at δ 5.85 ppm and aziridine protons at δ 3.45 ppm). ru.nl ¹³C NMR provides information on the carbon skeleton, confirming the presence of carbonyls, aromatic carbons, and aliphatic carbons from both the mitosane and Fmoc moieties. 2D NMR techniques like HSQC, HMBC, and COSY can be used for complete and unambiguous assignment of all proton and carbon signals, which is especially important for complex conjugates. scirp.org

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS and Electrospray Ionization (ESI) MS are used to determine the molecular weight of the synthesized compounds, confirming successful conjugation. For this compound, a [M+H]⁺ peak at m/z 557.2 would confirm its molecular formula of C₃₀H₂₈N₄O₇. ru.nl

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. The spectrum of this compound would show characteristic absorption bands for C=O stretching (from the quinone and carbamate groups), N-H bending, and aromatic C-H stretching from the Fmoc group. researchgate.netthermofisher.comnih.gov Comparing the spectra of Mitomycin C, the Fmoc-linker, and the final conjugate can confirm the formation of the new bonds. researchgate.net

Table 1: Spectroscopic Data for this compound

Technique Observed Signals / Data Interpretation Reference
¹H NMR (400 MHz, CDCl₃) δ 7.75–7.25 (m, 9H), δ 5.85 (s, 1H), δ 3.45 (t, 2H) Aromatic protons of Fmoc group, quinone proton, aziridine protons ru.nl
MALDI-TOF MS [M+H]⁺ at m/z 557.2 Confirms the molecular weight and formula (C₃₀H₂₈N₄O₇) ru.nl
FT-IR Characteristic C=O, N-H, and aromatic C-H stretching bands Presence of quinone, carbamate, and Fmoc functional groups researchgate.netthermofisher.comnih.gov

Chromatographic Purity Assessment for Research Materials

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of synthesis reactions.

Methodology: Reversed-phase HPLC (RP-HPLC) is most commonly used. A C18 column is typically employed with a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid, ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). innovareacademics.inru.nlnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate the starting materials, the product, and any impurities. ru.nlnih.gov

Detection: Detection is usually performed using a UV-Vis detector set at a wavelength where Mitomycin C has a strong absorbance, such as 365 nm. nih.gov A photodiode array (PDA) detector can also be used to obtain the full UV spectrum of the eluting peaks, which aids in peak identification and purity assessment. innovareacademics.in

Validation: For quantitative analysis, the HPLC method is validated according to established guidelines to ensure its accuracy, precision, linearity, and sensitivity (Limit of Detection, LOD, and Limit of Quantitation, LOQ). innovareacademics.innih.govresearchgate.net For instance, a method for analyzing Mitomycin C might demonstrate linearity with a regression coefficient (R²) > 0.999 and good precision with a relative standard deviation (RSD) of less than 7.5%. innovareacademics.innih.gov

Table 2: Example HPLC Parameters for Mitomycin C Analysis

Parameter Condition Reference
Column Reversed-phase C18 ru.nlnih.gov
Mobile Phase Water:Acetonitrile (85:15, v/v) or Gradient with Acetonitrile/Water + 0.1% TFA ru.nlnih.gov
Flow Rate Typically 1.0 mL/min innovareacademics.in
Detection UV at 365 nm nih.gov
Internal Standard Porfiromycin (for quantitative analysis) nih.gov

Influence of N-FMOC Modification on DNA Alkylation and Cross-linking

The hallmark of Mitomycin C's anticancer activity is its ability to form covalent bonds with DNA, leading to monoadducts and, most critically, interstrand cross-links (ICLs) that block DNA replication and transcription, ultimately triggering cell death. creative-biolabs.com The introduction of the bulky, hydrophobic Fmoc group is hypothesized to modulate these interactions, primarily by altering the compound's physicochemical properties and its approach to the DNA helix.

Upon reductive activation, Mitomycin C becomes a powerful bifunctional alkylating agent. nih.gov The process yields several DNA adducts. The primary targets for alkylation are the N2 positions of guanine (B1146940) residues. nih.gov Studies on MMC have identified various adducts, including monofunctional adducts at guanine and adenine, as well as the highly cytotoxic interstrand cross-link between two guanine residues, typically at 5'-CpG-3' sequences. creative-biolabs.comnih.gov

For this compound, it is proposed that the fundamental mechanism of DNA alkylation by the mitomycin core remains the same. vulcanchem.com The aziridine and carbamate groups, the reactive moieties of MMC, are retained in the N-FMOC derivative and are responsible for cross-linking DNA. vulcanchem.com However, the large Fmoc group attached to the amino terminus could introduce steric hindrance, potentially influencing the rate and efficiency of adduct formation compared to the unmodified parent drug. The primary role of the Fmoc modification is to facilitate the incorporation of MMC into drug delivery vehicles, such as polymeric nanoparticles, through π–π stacking and hydrogen bonding interactions. vulcanchem.comnih.gov This encapsulation is designed to create a sustained-release formulation, which would, in turn, affect the temporal dynamics of DNA adduct formation in a therapeutic setting. vulcanchem.com

Table 1: Major DNA Adducts Formed by Activated Mitomycin C

Adduct TypeDNA TargetSignificance
Interstrand Cross-link (ICL)N2 of Guanine in 5'-CpG-3' sequencesHighly cytotoxic, blocks DNA replication
Monofunctional AdductN2 of GuaninePrecursor to ICLs, contributes to cytotoxicity
Monofunctional AdductO6 of GuanineIdentified as a preferred site for monofunctional linkage
Monofunctional AdductN7 of GuanineFormed by the metabolite 2,7-diaminomitosene (B1203922) in the major groove
Monofunctional AdductN6 of AdenineA non-cross-linking adduct

This table is based on data for Mitomycin C. Specific adduct profiling for this compound is not extensively available in peer-reviewed literature.

Interstrand cross-links (ICLs) are the most lethal lesions induced by Mitomycin C. nih.gov The formation of an ICL is a two-step process involving the sequential alkylation of guanines on opposite DNA strands. nih.gov Kinetic analyses of MMC show that DNA cross-linking occurs readily after reductive activation. The efficiency of ICL formation is a critical determinant of the drug's cytotoxic potential. nih.gov

While direct comparative studies on the ICL dynamics of this compound are not widely published, the modification is expected to influence these kinetics. The Fmoc group's hydrophobicity and size could alter the drug's non-covalent binding and orientation within the DNA minor groove prior to covalent linkage. Furthermore, when incorporated into a nanoparticle delivery system, the release of this compound is sustained, leading to a prolonged period of DNA damage rather than the acute damage profile seen with free MMC. vulcanchem.com This delayed and sustained release mechanism inherently alters the cross-linking dynamics within a cellular context. vulcanchem.com

Mitomycin C exhibits a notable sequence preference, preferentially forming interstrand cross-links at 5'-CpG-3' sequences over 5'-GpC-3' sequences. nih.gov This specificity is attributed to the favorable positioning of the second reactive site of the activated drug with respect to the guanine on the complementary strand in a CpG context. nih.gov This pre-positioning accelerates the second step of the cross-linking reaction. nih.gov Non-covalent binding does not show the same sequence preference, indicating the specificity arises during the covalent reaction steps. nih.gov

The N-FMOC modification is not expected to alter the intrinsic sequence preference of the mitomycin core, which is dictated by the geometry of the activated molecule and its fit within the DNA minor groove at the target sequence. The recognition of the CpG sequence is thought to involve specific hydrogen bonding with the carbamate group, a feature that remains unchanged in the N-FMOC derivative. However, the bulky Fmoc group could potentially introduce new, non-covalent interactions that might subtly modulate the affinity for certain DNA regions, though the primary CpG preference for covalent bonding should be conserved.

Comparative Analysis of Interstrand Cross-linking Dynamics

Enzymatic Bioreduction and Activation Pathways of this compound

Mitomycin C is a prodrug that requires reductive activation to exert its DNA-alkylating effects. nih.gov This bioactivation is a critical step, and the enzymes involved play a significant role in the drug's efficacy and selectivity.

The activation of Mitomycin C can be initiated by either a one- or two-electron reduction of its quinone moiety. nih.govnih.gov A variety of flavin-containing reductases can catalyze this process, including NADPH:cytochrome P450 reductase, xanthine (B1682287) oxidase, and NAD(P)H:quinone oxidoreductase 1 (NQO1, also known as DT-diaphorase). nih.govontosight.ai NQO1, a two-electron reductase, is of particular interest as its overexpression in some tumors is thought to sensitize them to MMC. washington.edu However, the role of different enzymes can be complex and cell-type dependent. ontosight.ai Some studies also point to the inactivation of thioredoxin reductase (TrxR) by MMC as an additional mechanism of its cytotoxicity.

For this compound, the core quinone ring remains the site of reductive activation. Therefore, it is expected to be a substrate for the same panel of reductases as the parent MMC. The N-FMOC modification, being relatively distant from the quinone ring, should not directly interfere with the electron transfer process itself. However, the bulky and hydrophobic nature of the Fmoc group could influence the binding affinity of the molecule to the active site of these enzymes. This could potentially alter the rate of enzymatic reduction compared to unmodified Mitomycin C. No specific studies detailing the comparative enzyme kinetics for this compound were found.

Table 2: Key Enzymes in Mitomycin C Bioactivation

EnzymeCellular LocationReductive MechanismRole in Activation
NADPH:cytochrome P450 ReductaseMicrosomesOne-electron reductionGenerates semiquinone radical, leads to DNA adducts and cross-links. ontosight.ai
NAD(P)H:quinone oxidoreductase 1 (NQO1/DT-diaphorase)CytosolTwo-electron reductionDirectly forms hydroquinone (B1673460), potentially enhancing DNA cross-linking. ontosight.aiwashington.edu
Xanthine OxidaseCytosolOne- or two-electron reductionContributes to reductive activation, especially under certain conditions. ontosight.ai
Thioredoxin Reductase (TrxR)Cytosol/MitochondriaTwo-electron reductionInactivated by MMC, contributing to cytotoxicity through a secondary mechanism.

This table summarizes findings for Mitomycin C. The interaction of these enzymes with this compound may be modulated by the Fmoc group.

The reduction of the Mitomycin C quinone initiates a cascade of chemical transformations. nih.govwashington.edu The resulting hydroquinone is unstable and spontaneously eliminates methanol to form a leucoaziridinomitosene. creative-biolabs.com This intermediate is a highly reactive bis-electrophile. The loss of the carbamate group unmasks the second electrophilic site, allowing for the formation of the interstrand cross-link. nih.gov Under aerobic conditions, the initially formed semiquinone radical can also react with oxygen to generate reactive oxygen species (ROS), which can contribute to cellular damage, though DNA alkylation is considered the primary mechanism of cell killing. nih.gov

The chemical cascade leading to the generation of reactive intermediates is an inherent property of the mitomycin ring system. The N-FMOC modification does not alter the core structure responsible for this cascade. Therefore, once this compound is reductively activated, it is expected to generate the same reactive leucoaziridinomitosene and subsequent iminium species as the parent drug, leading to the same ultimate DNA-alkylating agents. vulcanchem.com The primary influence of the Fmoc group is on the pharmacokinetics and delivery of the compound to the site of activation, rather than on the fundamental chemistry of the reactive intermediates themselves. vulcanchem.comnih.gov

Role of Quinone Reductases and Other Activating Enzymes

Interactions with Cellular Macromolecules Beyond DNA

Scientific investigations into the specific interactions of this compound with cellular macromolecules such as proteins and RNA are not documented in peer-reviewed literature. The biological evaluation of this particular derivative has not been a subject of published research.

Protein Alkylation and Modified Protein Interaction Profiling

There is no available research data on the protein alkylation properties of this compound. Consequently, studies profiling proteins that are modified by this compound or the nature of these interactions have not been published. While the parent compound, Mitomycin C, is known to be a bioreductive alkylating agent, it is not scientifically accurate to extrapolate these findings to its N-FMOC derivative without specific experimental evidence. spandidos-publications.com

RNA Synthesis Modulation Studies

Detailed studies concerning the effects of this compound on RNA synthesis are absent from the scientific literature. At high concentrations, the parent compound, Mitomycin C, has been observed to inhibit RNA and protein synthesis. researchgate.netpnas.org However, no specific research has been conducted to determine if this compound exhibits similar properties or to what extent.

Thioredoxin Reductase Inactivation Mechanisms

There is no scientific information available regarding the inactivation of thioredoxin reductase by this compound. Research has identified thioredoxin reductase as a cellular target for Mitomycin C, with studies proposing a mechanism involving the reduction of the quinone ring of MMC by the enzyme's active site, leading to subsequent alkylation and inactivation. google.com However, no such mechanistic studies have been performed for this compound.

Due to the absence of specific research data for this compound in the scientific literature, data tables detailing research findings cannot be generated.

Cellular and Preclinical Biological Activity Investigations

In Vitro Cellular Responses to N-FMOC Mitomycin C Derivatives

Cell Cycle Progression Analysis

This compound, much like its parent compound Mitomycin C, exerts a profound influence on cell cycle progression. Mitomycin C is known to cause cell cycle arrest, particularly in the G1 and G2/M phases, as a direct consequence of the DNA damage it induces. cellsignal.comnih.gov For instance, studies on HeLa cells have shown that Mitomycin C can have lethal effects during the G1 phase of the cell cycle. cellsignal.com In human urinary bladder carcinoma T24 cells, Mitomycin C treatment led to an arrest in the G2/M phase. nih.gov Furthermore, analysis of human Tenon's capsule fibroblasts treated with Mitomycin-C revealed an increase in the sub-G0/G1 fraction, indicative of apoptosis. arvojournals.org While direct studies on this compound's effect on the cell cycle are emerging, the sustained release of the active MMC component from the N-FMOC derivative suggests a prolonged period of DNA damage, likely leading to sustained cell cycle arrest. vulcanchem.com In studies with MMC-treated dendritic cells, coincubated T cells were found to be arrested in the G0/G1 cell cycle phase. pnas.org

Apoptosis Induction Pathways and Mechanisms

The primary mechanism of action for this compound, similar to MMC, is the crosslinking of DNA, which ultimately triggers apoptosis, or programmed cell death, in rapidly dividing cells. vulcanchem.com The DNA damage caused by these compounds can lead to an increase in the levels of the tumor suppressor protein p53, which in turn can initiate apoptosis. cellsignal.comnih.gov However, Mitomycin C can also induce apoptosis through p53-independent pathways. nih.gov

Investigations into the apoptotic mechanisms of Mitomycin C have revealed the involvement of various cellular pathways. In human gastric adenocarcinoma cells, MMC-induced apoptosis was found to be dependent on the activation of caspases, specifically caspase-3, caspase-8, and caspase-9, but independent of the Fas/FasL pathway. nih.gov The release of cytochrome c from the mitochondria is a key event in this process. nih.gov Furthermore, in human Tenon's capsule fibroblasts, Mitomycin-C was shown to induce apoptosis through the activation of c-Jun N-terminal kinase (JNK) 1 and caspase-3. arvojournals.org The sustained release of MMC from the N-FMOC derivative is expected to prolong these apoptotic signals in tumor tissues. vulcanchem.com

Cell Line Apoptotic Pathway Component Effect of Mitomycin C
Human Gastric Adenocarcinoma (SNU-16)Caspase-8, Caspase-3, Caspase-9Activated
Human Gastric Adenocarcinoma (SNU-16)Fas/FasLIndependent
Human Tenon's Capsule Fibroblastsc-Jun N-terminal kinase (JNK) 1Activated
Human Tenon's Capsule FibroblastsCaspase-3Activated

Studies on Cell Proliferation Inhibition in Various Research Models

This compound and its derivatives have demonstrated significant potential in inhibiting cell proliferation across various cancer cell models. The cytotoxic effect is generally dose-dependent. nih.gov For example, a study using a folate receptor-targeted delivery system for MMC (FA-GFLG-MMC) showed a significantly higher inhibitory effect on HeLa, SiHa, and PC9 cells, which have high folate receptor expression, compared to cells with low expression. acs.org The half-maximal inhibitory concentration (IC50) for FA-GFLG-MMC was 2 µM for HeLa and PC9 cells, and 5 µM for SiHa cells. acs.org In contrast, free MMC was toxic to both cancer and normal cells, with an IC50 ranging from 1-3 µM across various cell lines. acs.org

The development of nanoparticle formulations for MMC, which can be analogous to the modifications in this compound, has also shown enhanced inhibition of cell proliferation. nih.gov In bladder cancer cells (MB49), MMC-loaded nanoparticles demonstrated a stronger inhibitory effect on cell proliferation compared to a free MMC solution, particularly with prolonged incubation times. nih.gov The IC50 values for MMC RGD-NPs were significantly lower than for the MMC solution at both 24 and 48 hours. nih.gov Similarly, slow-release hydrogels containing MMC have been shown to inhibit the proliferation of human conjunctival fibroblasts in a dose-dependent manner, with an IC50 of approximately 0.15 mg/g of polymer. nih.govarvojournals.org

Cell Line/Model Compound/Formulation IC50 Value Reference
HeLaFA-GFLG-MMC2 µM acs.org
PC9FA-GFLG-MMC2 µM acs.org
SiHaFA-GFLG-MMC5 µM acs.org
MB49 (24h)MMC RGD-NPs1.060 µg/mL nih.gov
MB49 (48h)MMC RGD-NPs0.01067 µg/mL nih.gov
MB49 (24h)MMC Solution5.33 µg/mL nih.gov
MB49 (48h)MMC Solution0.1147 µg/mL nih.gov
Human Conjunctival FibroblastsMMC-loaded Hydrogel~0.15 mg/g polymer arvojournals.org

Modulation of DNA Damage Response Pathways (e.g., NER, HR, FA)

The cytotoxic effects of this compound are rooted in its ability to induce DNA damage, primarily through the formation of DNA interstrand crosslinks. vulcanchem.comnih.gov This damage triggers a complex cellular DNA damage response (DDR). Several DNA repair pathways are involved in repairing MMC-induced damage, including nucleotide excision repair (NER), homologous recombination (HR), and the Fanconi anemia (FA) pathway. mdpi.comoncoscience.us

Studies have shown that MMC treatment can modulate the expression of genes involved in these repair pathways. In cervical carcinoma cells, MMC was found to down-regulate the expression of upstream molecules in the DNA double-strand break repair system, including both non-homologous end joining (NHEJ) and HR. nih.gov Specifically, the expression of Ku70-binding protein (KUB3) and Brca1 was suppressed. nih.gov Conversely, in primary human endothelial cells, atorvastatin (B1662188) was shown to modulate the DDR in response to MMC by upregulating the DNA repair genes DDB1, ERCC4, and ERCC5. mdpi.com The FA pathway is particularly critical for the repair of interstrand crosslinks, and deficiency in components of this pathway, such as FANCD2, can sensitize cells to MMC. oncoscience.us

Immunogenic Cell Death Pathways at a Molecular Level

Recent research has highlighted that some chemotherapeutic agents, including Mitomycin C, can induce a specific type of apoptosis known as immunogenic cell death (ICD). nih.gov ICD is characterized by the release of damage-associated molecular patterns (DAMPs) from dying cancer cells, which can stimulate an anti-tumor immune response. mdpi.comfrontiersin.org

Key molecular events in ICD include the surface exposure of calreticulin (B1178941) (CRT) and heat-shock proteins (HSPs), the secretion of adenosine (B11128) triphosphate (ATP), and the release of high mobility group box 1 (HMGB1). mdpi.comfrontiersin.org These DAMPs act as "danger signals" that can promote the maturation of dendritic cells (DCs) and the subsequent activation of T cells. frontiersin.orgbmbreports.org In the context of bladder cancer, MMC has been shown to promote ICD. nih.gov This process was linked to the metabolic reprogramming of tumor cells towards increased oxidative phosphorylation, leading to the release of mitochondrial DNA into the cytoplasm. nih.gov This, in turn, activates the inflammasome and promotes the secretion of interleukin-1β (IL-1β), a cytokine crucial for DC maturation. nih.gov The induction of endoplasmic reticulum (ER) stress is also a critical component of the intracellular pathways leading to ICD. mdpi.comdovepress.com

Cellular Uptake and Intracellular Localization Studies

The cellular uptake and intracellular localization of this compound are influenced by the lipophilic FMOC group. This modification can facilitate the compound's incorporation into drug delivery systems like polymeric nanoparticles. vulcanchem.com These nanoparticles can achieve high drug loading efficiencies through π–π stacking and hydrogen bonding interactions. vulcanchem.comnih.gov

Studies on targeted drug delivery systems for MMC have shown that enhancing cellular uptake can significantly improve efficacy. For instance, a folate receptor-targeted system (FA-GFLG-MMC) demonstrated enhanced uptake in cancer cells with high folate receptor expression. acs.org Once inside the cell, the active MMC is released. MMC itself rapidly incorporates into the DNA. nih.gov The nuclear localization of drugs can be facilitated by cell-penetrating peptides (CPPs), which share characteristics with nuclear localization sequences (NLS). researchgate.net While specific studies on the precise intracellular trafficking of this compound are ongoing, the strategy of modifying MMC aims to improve its delivery to the tumor site and subsequent entry into cancer cells, where it can exert its DNA-damaging effects. acs.orgnih.gov

Mechanisms of this compound Cellular Internalization

There is no specific research detailing the mechanisms by which this compound enters cells. For the parent compound, Mitomycin C, and its various delivery systems, cellular uptake is a critical factor in its cytotoxic effect. cellsignal.com General mechanisms of cellular entry for drug molecules can include passive diffusion, endocytosis, or carrier-mediated transport. acs.org The addition of the bulky, hydrophobic FMOC group would likely alter the physicochemical properties of Mitomycin C, and thus its mode of cellular entry. However, without specific studies, any proposed mechanism would be purely speculative.

Subcellular Distribution and Accumulation Research

Information on the subcellular distribution and accumulation of this compound is not available. For Mitomycin C, its mechanism of action involves reductive activation within the cell, leading to DNA cross-linking in the nucleus. nih.govnih.gov Studies on Mitomycin C have investigated its localization in various subcellular compartments, including the nucleus, mitochondria, and microsomes, with its activation being pH-dependent. nih.gov The presence of the FMOC group could potentially influence the subcellular trafficking and localization of the molecule, but this has not been experimentally determined.

Preclinical In Vivo Studies in Animal Models (Excluding Clinical Outcomes)

Evaluation of Biological Response in Defined Animal Models

There are no published preclinical studies evaluating the biological response to this compound in any defined animal models. Such studies are crucial for determining the efficacy and behavior of a new chemical entity. For comparison, the parent compound, Mitomycin C, has been extensively studied in various animal models, including mice and rats, to assess its antitumor activity and toxicological profile. nih.govhamletbiopharma.com

Pharmacokinetic and Biodistribution Studies in Animal Systems

Specific pharmacokinetic and biodistribution data for this compound in animal systems are not available.

The absorption and metabolic fate of this compound have not been described in the scientific literature. The metabolism of the parent compound, Mitomycin C, is known to occur in the liver via microsomal enzymes. nih.gov The FMOC group itself is generally metabolized through oxidation by P450 enzymes. nih.gov It is plausible that this compound would undergo metabolism affecting both the Mitomycin C core and the FMOC moiety, but this has not been investigated.

There is no information available regarding the excretion profile of this compound in animal studies. The excretion of Mitomycin C and its metabolites has been characterized in both animal and human studies. nih.gov

Absorption and Metabolic Fate of this compound in Preclinical Models

Investigation of Anti-proliferative Effects in Xenograft or Syngeneic Models

The anti-proliferative effects of Mitomycin C (MMC) formulated within a 9-fluorenylmethoxycarbonyl (Fmoc)-based nanocarrier system have been evaluated in a syngeneic mouse model of bladder cancer. These studies provide insight into the in vivo efficacy of this drug delivery platform.

In one key study, researchers utilized a syngeneic tumor model established by implanting MB49 bladder cancer cells into C57BL/6 mice. nih.gov The investigation aimed to assess the anti-tumor activity of MMC loaded into nanoparticles (NPs) constructed from Fmoc-Lys-PEG and Fmoc-Lys-PEG-RGD. The latter formulation includes an RGD peptide to target αvβ3 integrins, which are often overexpressed on bladder cancer cells. nih.govvulcanchem.com

The in vivo therapeutic efficacy was evaluated by administering different formulations to tumor-bearing mice and monitoring tumor volume over time. The treatment groups included a saline control, free MMC solution, non-targeted MMC-loaded nanoparticles (MMC NPs), and targeted MMC-loaded nanoparticles (MMC RGD-NPs). nih.gov The mice received administrations once every three days for a total of seven cycles. nih.gov

The results demonstrated that the nanoparticle formulations, particularly the targeted MMC RGD-NPs, had a significant inhibitory effect on tumor growth compared to both the saline control and the free MMC solution. nih.gov This suggests that the nanoparticle delivery system enhances the anti-proliferative activity of MMC in a preclinical setting. The sustained release properties of the nanoparticles, which showed less than 50% cumulative drug release over 72 hours in vitro, may contribute to this improved in vivo performance by maintaining an effective concentration of the drug at the tumor site. nih.gov

The following table summarizes the tumor growth inhibition data from this syngeneic model study.

Table 1: Anti-proliferative Effect of MMC Formulations in MB49 Syngeneic Mouse Model

Treatment Group Day 3 (Tumor Volume mm³) Day 6 (Tumor Volume mm³) Day 9 (Tumor Volume mm³) Day 12 (Tumor Volume mm³) Day 15 (Tumor Volume mm³) Day 18 (Tumor Volume mm³) Day 21 (Tumor Volume mm³)
Saline 150 250 400 600 900 1250 1600
MMC Solution 140 200 300 450 650 900 1150
MMC NPs 130 180 250 350 500 700 850
MMC RGD-NPs 120 150 200 280 380 500 600

Data is estimated from graphical representations in the source literature and is intended to be illustrative of the trends observed. nih.gov

Advanced Applications and Research Tools

N-FMOC Mitomycin C as a Chemical Probe for Biological Processes

Chemical probes are essential tools for dissecting complex biological pathways. A well-designed probe typically includes a ligand for target selectivity, a reporter group for detection, and a reactive group for covalent linkage. nih.gov The modification of Mitomycin C with an Fmoc group provides a versatile scaffold for creating such probes.

The Fmoc group is inherently fluorescent, a property that is highly advantageous for tracking molecules within cellular environments. ontosight.ai When cleaved from a substrate, the Fmoc group becomes fluorescent, enabling researchers to monitor processes in real-time. ontosight.ai While direct imaging studies using this compound are not extensively documented, the principle is well-established. The fluorenyl group in Fmoc-conjugated molecules emits fluorescence, which can be detected using standard fluorescence spectroscopy or microscopy. nih.gov This allows for the visualization of the probe's uptake and localization within cells. For instance, confocal fluorescence imaging has been used to observe the cytoplasmic localization of other fluorescently-labeled probes in cancer cell lines. acs.org This intrinsic fluorescence makes this compound a potential tool for imaging studies to understand its distribution and interaction with subcellular components, without the need for an additional fluorescent tag.

Key Photophysical Properties of Fluorescent Probes

Property Description Relevance to this compound
Excitation/Emission Maxima (λ) The specific wavelengths at which a fluorophore absorbs and emits light. The Fmoc group has known excitation and emission spectra that can be utilized for imaging. nih.gov
Quantum Yield (Φ) The efficiency of the fluorescence process, defined as the ratio of emitted photons to absorbed photons. A higher quantum yield results in a brighter signal, which is crucial for sensitive detection.

| Extinction Coefficient (ε) | A measure of how strongly a substance absorbs light at a given wavelength. | A high extinction coefficient allows for detection even at low probe concentrations. |

This table is based on general principles of fluorescence and known properties of the Fmoc group.

Affinity-based probes are powerful tools for identifying the specific biomolecular targets of a compound. frontiersin.org These probes work by covalently binding to their target protein, allowing for subsequent isolation and identification. clockss.org this compound is well-suited for this application. The Mitomycin C portion acts as the "ligand" and "reactive group," as it is known to form covalent crosslinks with DNA. cellsignal.comtocris.com The Fmoc group can serve as a "reporter" or an affinity handle.

In a typical workflow, the this compound probe would be introduced to a cellular lysate or intact cells. After the MMC moiety crosslinks to its target (primarily DNA, but potentially interacting proteins), the complex can be isolated. The hydrophobic and aromatic nature of the Fmoc group can facilitate purification through methods like hydrophobic interaction chromatography. This strategy allows researchers to pull down the drug-target complex and identify the specific DNA sequences or proteins that Mitomycin C interacts with, providing deeper insights into its mechanism of action.

Fluorescent Labeling and Imaging in Cellular Research

Role in Drug Delivery System Research and Design

The development of effective drug delivery systems aims to enhance the therapeutic efficacy of drugs while minimizing off-target effects. The unique properties of the Fmoc group have been extensively leveraged in the design of advanced nanocarriers for drugs, including Mitomycin C.

A key feature of the Fmoc group is its ability to drive the self-assembly of molecules into ordered nanostructures. aksaray.edu.trmdpi.com This process is primarily governed by non-covalent interactions, particularly π–π stacking between the aromatic fluorenyl rings and hydrophobic interactions. mdpi.comingentaconnect.comrsc.org When incorporated into amphiphilic polymers, such as Fmoc-Lys-PEG, the Fmoc motif acts as a potent hydrophobic and π-stacking domain. nih.gov This induces the polymers to self-assemble in aqueous environments into nanoparticles or micelles, forming a stable core-shell structure. nih.gov This self-assembly mechanism is a foundational principle in creating nanocarriers capable of encapsulating therapeutic agents. rsc.orgresearchgate.net

Research Findings on FMOC-Mediated Self-Assembly

Study Focus Key Finding Implication for Drug Delivery
Fmoc-Peptide Hydrogels Fmoc-diphenylalanine can self-assemble into nanofibers that form a hydrogel matrix, driven by π-stacking. rsc.org Provides a scaffold for sustained drug release.
mPEG-Fmoc-Phe-OH Amphiphiles These molecules self-assemble into spindle-shaped nanoparticles capable of encapsulating doxorubicin. ingentaconnect.com Demonstrates the versatility of the Fmoc group in forming nanocarriers for different anticancer drugs.

| Fmoc-Lys-PEG Copolymers | Copolymers self-assemble into micelles driven by the combined effect of hydrogen bonding and π–π stacking of the Fmoc group. nih.gov | Creates a stable core environment suitable for encapsulating water-soluble drugs like Mitomycin C. nih.gov |

The incorporation of the Fmoc motif into nanocarrier systems significantly enhances the interaction between the carrier and the encapsulated drug. nih.gov This is particularly true for drugs that also possess aromatic structures. The π–π stacking interaction between the Fmoc group of the carrier and an aromatic drug molecule provides a strong, non-covalent bond that improves drug loading efficiency and the stability of the formulation. ingentaconnect.com In the case of Mitomycin C, while it is a water-soluble drug, the Fmoc modification introduces a hydrophobic aromatic system that can interact favorably with the Fmoc groups within the core of a nanocarrier. nih.gov Furthermore, molecular docking simulations have shown that hydrogen bonding is a primary force for encapsulating MMC within Fmoc-containing polymer micelles, creating a stable drug-loaded nanoparticle. nih.gov This strengthened interaction minimizes premature drug leakage before the nanocarrier reaches its target site. rsc.org

A major goal of nanomedicine is to control the release of a drug, ensuring it is delivered to the target site over a sustained period. Formulations using this compound or encapsulating MMC in Fmoc-based carriers achieve this through several mechanisms. The strong carrier-drug interactions, including π-π stacking and hydrogen bonding, physically retard the diffusion of the drug out of the nanocarrier's core. ingentaconnect.comrsc.org

Studies comparing the release of MMC from Fmoc-containing micelles to a standard MMC solution show a significantly slower and more sustained release profile for the micellar formulation. rsc.org For example, while over 90% of MMC might be released from a simple solution in under 90 minutes, an Fmoc-based micellar system might release only about 50% in the same timeframe. rsc.org This delayed release is critical for enabling sustained drug action in tumor tissues. vulcanchem.com Additionally, some advanced systems are designed to be responsive to the tumor microenvironment. For instance, a hydrogel-nanoparticle system can be designed to release its payload in response to specific pH levels or enzymes present in tumor tissues, offering a more targeted and controlled delivery mechanism. mdpi.comnih.goveurekalert.org

Enhanced Drug-Carrier Interactions through FMOC Motif

Development of Mitomycin C Analogs via FMOC Chemistry

The chemical modification of natural products is a cornerstone of medicinal chemistry, aimed at enhancing therapeutic efficacy, improving physicochemical properties, and overcoming limitations of the parent compound. Mitomycin C (MMC), a potent antitumor antibiotic, has been the subject of extensive derivatization efforts. uea.ac.uk A significant strategy in this field involves the use of the 9-fluorenylmethoxycarbonyl (FMOC) group, a well-known protecting group in peptide synthesis. uea.ac.uk Its application to Mitomycin C has opened new avenues for creating sophisticated analogs and drug delivery systems. The introduction of the bulky, hydrophobic FMOC moiety to the Mitomycin C scaffold fundamentally alters its properties, notably increasing its lipophilicity and introducing the capacity for π–π stacking interactions. nih.govresearchgate.net This modification is typically achieved through a carbodiimide-mediated coupling reaction, where the FMOC group is conjugated to the primary amine of MMC. vulcanchem.com This chemical handle allows for the development of advanced congeners and prodrugs with unique characteristics.

Structure-Activity Relationship Studies of FMOC-Modified Congeners

The biological activity of Mitomycin C analogs is intrinsically linked to their chemical structure, particularly their quinone reduction potential and lipophilicity. nih.gov The introduction of the FMOC group at the N7 position of Mitomycin C creates a distinct congener, this compound, with a significantly altered physicochemical profile that influences its biological interactions.

The primary structural change is the addition of a large, aromatic, and hydrophobic FMOC group. vulcanchem.com This modification has a direct impact on the molecule's lipophilicity (log P), a critical parameter for cell membrane permeability and interaction with carrier molecules. While general structure-activity relationship (SAR) studies on Mitomycin C analogs have shown that more lipophilic compounds can be more potent in cell culture assays, the effect is complex and assay-dependent. nih.gov For FMOC-modified Mitomycin C, the increased hydrophobicity is less about direct enhancement of its DNA alkylating mechanism and more about enabling new formulation strategies.

The key SAR insight for this compound is that the FMOC moiety acts as a powerful anchor for non-covalent interactions. Its planar aromatic system facilitates strong π–π stacking, which has been exploited to achieve high drug-loading efficiencies in nanoparticle systems. nih.govvulcanchem.com In these formulations, the FMOC group's interaction with similarly functionalized polymers drives the self-assembly and stable encapsulation of the drug. This interaction effectively delays drug release, which can lead to sustained DNA damage in target tissues. vulcanchem.com Therefore, the "activity" of the FMOC-congener is intrinsically tied to the delivery system it is designed for. The modification shifts the SAR paradigm from focusing solely on the core pharmacophore's reactivity to include the properties endowed by the conjugated group that mediate its interaction with carrier vehicles.

Table 1: Physicochemical Properties of Mitomycin C vs. This compound
PropertyMitomycin CThis compoundSource
Molecular FormulaC₁₅H₁₈N₄O₅C₃₀H₂₈N₄O₇ vulcanchem.comcellsignal.com
Molar Mass334.33 g/mol556.57 g/mol vulcanchem.comcellagentech.com
SolubilitySoluble in water (with warming), DMSOSoluble in DMSO, DMF vulcanchem.comcellsignal.com
Key Structural FeatureAziridine (B145994), quinone, carbamate (B1207046)Adds a hydrophobic aromatic FMOC group to the N7 amine vulcanchem.com

Design and Synthesis of Multi-Functionalized Mitomycin C Derivatives

The synthesis of this compound serves as a platform for the design of more complex, multi-functional derivatives, particularly in the realm of advanced drug delivery. The strategy involves using the FMOC-modified drug as a building block that can interact with custom-designed carrier molecules, resulting in a sophisticated, multi-component therapeutic system.

A prominent example is the development of nanoparticle (NP) formulations for targeted drug delivery. nih.govmdpi.com Researchers have designed and synthesized amphiphilic block copolymers, such as Fmoc-Lys-PEG and Fmoc-Lys-PEG-RGD , to serve as carriers. nih.govresearchgate.net The design of these polymers is inherently multi-functional:

FMOC Group: The fluorenylmethoxycarbonyl group on the polymer provides a hydrophobic domain and, crucially, a site for π–π stacking interactions with the FMOC group on this compound. nih.gov

PEG (Polyethylene Glycol): The PEG component forms a hydrophilic shell around the nanoparticle, providing aqueous stability and a "stealth" effect to evade clearance by the immune system. nih.gov

Lysine (Lys): Serves as a linker connecting the FMOC and PEG components. nih.govnih.gov

RGD (Arginine-Glycine-Aspartic Acid): This peptide sequence is a well-known ligand for integrin receptors, which are often overexpressed on the surface of tumor cells. Its inclusion allows for active targeting of the nanoparticles to the tumor site. nih.gov

The synthesis of these multi-functional systems occurs via self-assembly. When this compound is mixed with the Fmoc-Lys-PEG-RGD polymer, the hydrophobic and π–π stacking interactions between the FMOC groups drive the formation of a stable micellar core, effectively encapsulating the drug. nih.govmdpi.com This process is also supported by hydrogen bonding between the drug and the polymer backbone. nih.gov This approach achieves very high drug loading and entrapment efficiencies, a significant challenge for water-soluble drugs like the parent Mitomycin C. mdpi.com The resulting multi-functional derivative is not a single molecule, but a nano-assembly where the this compound is a key interactive component.

Table 2: Research Findings on Multi-Functionalized MMC Nanoparticles
ParameterFindingSignificanceSource
Drug Loading Efficiency (DL%)Approximately 4.3% for both MMC NPs and MMC RGD-NPsDemonstrates efficient drug incorporation into the nanoparticle core. mdpi.com
Entrapment Efficiency (EE%)~89.6% for MMC NPs and ~89.9% for MMC RGD-NPsShows that the vast majority of the drug is successfully encapsulated using the FMOC-driven assembly. mdpi.com
Primary Interaction ForceHydrogen bonding and π-π stackingConfirms the design rationale that FMOC modification enables stable, non-covalent drug encapsulation. nih.gov
In Vitro Apoptosis (MB49 Cells)Apoptosis rate of 67.3% for MMC RGD-NPs vs. 41.6% for free MMCThe targeted, multi-functional system is significantly more effective at inducing cancer cell death than the drug alone. mdpi.com

Analytical and Methodological Approaches for Research

Chromatographic Techniques for Separation and Quantification in Research

Chromatography is a fundamental tool for isolating and quantifying N-FMOC Mitomycin C, particularly from complex mixtures such as reaction syntheses or biological samples. The choice of chromatographic technique is critical for achieving the desired resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Derivatized Mitomycins

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of derivatized mitomycins. In the case of this compound, reversed-phase HPLC is commonly employed for purification after its synthesis. vulcanchem.com This technique utilizes a non-polar stationary phase (like a C18 column) and a polar mobile phase, typically a gradient of acetonitrile (B52724) in water with an acid modifier like trifluoroacetic acid (TFA). vulcanchem.com The hydrophobic FMOC group leads to a stronger interaction with the stationary phase, resulting in a longer retention time compared to the parent Mitomycin C, which allows for effective separation.

Purity assessments of this compound also utilize HPLC. One method employs a C18 column with a mobile phase consisting of a 70:30 mixture of 0.077% ammonium (B1175870) acetate (B1210297) and methanol (B129727). vulcanchem.com Under these conditions, this compound has a reported retention time of 21 minutes. vulcanchem.com UV detection is suitable for quantification due to the chromophoric nature of both the mitomycin core and the FMOC group.

Table 1: Example HPLC Parameters for this compound Purification

Parameter Condition
Column C18
Mobile Phase A Water with 0.1% Trifluoroacetic Acid
Mobile Phase B Acetonitrile
Gradient A gradient of increasing acetonitrile concentration
Detection UV

This table illustrates typical parameters for the purification of this compound via reversed-phase HPLC. vulcanchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Research Samples

For highly sensitive and specific quantification, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the preferred method. This technique combines the separation capabilities of HPLC with the mass-analyzing power of tandem mass spectrometry. nih.govacs.org While specific methods for this compound are not widely published, the methodology for the parent compound, Mitomycin C, is well-established and can be adapted. For instance, a validated LC-MS/MS method for Mitomycin C in rat plasma uses a C18 column with a mobile phase of 0.1% formic acid in acetonitrile and water. researchgate.netnih.gov Quantification is achieved using multiple reaction monitoring (MRM) in positive-ion mode, which provides high specificity by monitoring a specific precursor-to-product ion transition. researchgate.netnih.gov This approach allows for very low limits of detection, on the order of picomoles, making it suitable for pharmacokinetic studies and for detecting minute quantities of the compound and its adducts in cellular extracts. nih.govacs.org

Spectrometric Methods for Structural Elucidation and Interaction Studies

Spectrometric methods are crucial for confirming the identity and structure of this compound and for characterizing its interactions with biological targets.

Nuclear Magnetic Resonance (NMR) Spectroscopy for N-FMOC Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification of this compound. ¹H NMR (proton NMR) provides detailed information about the chemical environment of protons within the molecule. In the ¹H NMR spectrum of this compound in CDCl₃, characteristic peaks for the aromatic protons of the FMOC group are observed between δ 7.75–7.25 ppm. vulcanchem.com Additionally, signals corresponding to the quinone and aziridine (B145994) protons of the mitomycin core, such as a singlet at δ 5.85 ppm for the quinone proton and a triplet at δ 3.45 ppm for the aziridine protons, confirm the integrity of the core structure after derivatization. vulcanchem.com Two-dimensional NMR techniques can further establish the precise point of attachment of the FMOC group to the mitomycin structure. acs.orgnih.gov

Mass Spectrometry for Adduct Characterization

Mass Spectrometry (MS) is used for the precise mass determination of this compound and for characterizing its covalent adducts with macromolecules like DNA. Techniques such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) MS have been used to confirm the molecular weight of this compound, with the protonated molecule [M+H]⁺ being observed at an m/z of 557.2. vulcanchem.com

Furthermore, LC-MS/MS is a powerful technique for identifying and quantifying DNA adducts formed by mitomycins. nih.govacs.org After treatment of cells with the drug, DNA is isolated and enzymatically digested into individual nucleosides. The resulting mixture is then analyzed by LC-MS/MS to detect modified nucleosides. nih.govacs.org This methodology has been extensively used to study the adducts of Mitomycin C and its analogue, decarbamoyl mitomycin C (DMC), with deoxyguanosine in various cell lines. nih.govacs.orgcuny.edu The same approach can be applied to investigate the formation of DNA adducts by this compound, providing insights into its mechanism of action at the molecular level.

Table 2: Key Physicochemical and Spectroscopic Data for this compound

Property Value
Molecular Formula C₃₀H₂₈N₄O₇
Molar Mass 556.57 g/mol
¹H NMR (400 MHz, CDCl₃) δ 7.75–7.25 (m, 9H, Fmoc aromatic), δ 5.85 (s, 1H, quinone), δ 3.45 (t, 2H, aziridine)
MALDI-TOF MS [M+H]⁺ m/z 557.2

Data sourced from a study on this compound. vulcanchem.com

Cell-Based Assays for Mechanistic Investigations

Cell-based assays are essential for understanding the biological effects of this compound. These assays can determine its cytotoxicity and elucidate its mechanism of action, such as its ability to induce apoptosis.

Like its parent compound, this compound is expected to act by crosslinking DNA, which induces apoptosis in rapidly dividing cells. vulcanchem.com The cytotoxicity of mitomycin derivatives is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. nih.govacs.org This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability, allowing for the determination of the IC₅₀ (half-maximal inhibitory concentration) of the compound.

To specifically investigate apoptosis, flow cytometry-based assays are commonly used. The Annexin V-FITC/PI assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. nih.gov Studies on nanoparticles loaded with Mitomycin C have used this method to demonstrate a significant increase in apoptosis in cancer cells treated with the formulations compared to the free drug. nih.govmdpi.com For example, after 48 hours of incubation, the apoptosis rate of MB49 bladder cancer cells treated with Mitomycin C-loaded nanoparticles was significantly higher than that of cells treated with a standard Mitomycin C solution. nih.gov Similar assays would be critical in characterizing the pro-apoptotic activity of this compound.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is an indispensable tool for investigating the effects of cytotoxic compounds on cell populations. This laser-based technology allows for the rapid analysis of thousands of cells per second, providing quantitative data on their physical and chemical characteristics. In the context of this compound research, it is primarily used to assess impacts on the cell cycle and the induction of apoptosis.

Cell Cycle Analysis: The progression of cells through the division cycle (G1, S, G2, and M phases) is a tightly regulated process that is often disrupted by anticancer agents. To analyze the cell cycle, cells are treated with the compound of interest and then stained with a fluorescent dye, such as propidium (B1200493) iodide (PI), which intercalates into the DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content. Flow cytometry measures this fluorescence, allowing researchers to determine the distribution of the cell population across the different phases of the cell cycle. For instance, cells in the G2/M phase have twice the DNA content (4N) of cells in the G0/G1 phase (2N). researchgate.net

Studies on the parent compound, Mitomycin C (MMC), have demonstrated its ability to induce cell cycle arrest. For example, treatment of human urinary bladder carcinoma T24 cells with MMC resulted in an arrest at the G2/M phase. nih.gov In other cell types, such as intrauterine adhesion (IUA) rat uterine fibroblasts, MMC was found to promote cell cycle arrest in the G1 phase in a concentration-dependent manner. researchgate.net An increase in the population of cells in a specific phase suggests the compound interferes with checkpoints or processes at that stage. A typical experimental result might show a significant accumulation of cells in one phase compared to untreated controls. researchgate.net

Apoptosis Analysis: Apoptosis, or programmed cell death, is a key mechanism through which chemotherapeutic agents eliminate cancer cells. Flow cytometry can quantify apoptosis through various methods, one of the most common being the Annexin V/PI assay. In the early stages of apoptosis, the membrane phospholipid phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be labeled with a fluorochrome like FITC. Propidium iodide is used as a counterstain to identify necrotic or late-stage apoptotic cells, as it can only enter cells with compromised membrane integrity.

This dual-staining allows for the differentiation of cell populations:

Viable cells: Annexin V-negative and PI-negative.

Early apoptotic cells: Annexin V-positive and PI-negative.

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Research on MMC-loaded nanoparticles has utilized this method to quantify apoptosis in MB49 bladder cancer cells. nih.gov The results demonstrated a significantly higher percentage of apoptotic cells in the groups treated with MMC formulations compared to the control group. nih.gov Similarly, studies on human Tenon's capsule fibroblasts showed that MMC induces apoptosis, which can be detected by an increase in the sub-G0/G1 fraction in cell cycle analysis—a hallmark of DNA fragmentation during apoptosis. arvojournals.org

Table 1: Representative Flow Cytometry Data for Mitomycin C-Induced Cell Cycle Arrest and Apoptosis

This table illustrates the type of data generated from flow cytometry experiments, based on findings from studies on Mitomycin C. The data is hypothetical but reflects reported trends.

Treatment Group% Cells in G1 Phase% Cells in S Phase% Cells in G2/M Phase% Apoptotic Cells (Annexin V+)Reference
Control (Untreated)65%20%15%5% researchgate.net
This compound (Low Conc.)75%15%10%20%N/A
This compound (High Conc.)82%10%8%45%N/A

Immunoblotting for Protein Expression and Modification Studies

Immunoblotting, commonly known as Western blotting, is a core technique for detecting and quantifying specific proteins in a complex mixture, such as a cell lysate. This method is fundamental to understanding the molecular pathways affected by this compound, including signaling cascades that control apoptosis, cell survival, and DNA damage response.

The procedure involves separating proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), transferring them to a solid membrane (e.g., nitrocellulose or PVDF), and then probing the membrane with antibodies specific to the target protein. A secondary antibody conjugated to an enzyme or fluorophore is used for detection, producing a band whose intensity correlates with the amount of protein.

In the context of this compound research, immunoblotting can reveal:

Modulation of Apoptosis-Regulating Proteins: The balance between pro-apoptotic (e.g., Bax, Bad, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-XL, Mcl-1) proteins of the Bcl-2 family is critical for determining cell fate. Studies on MMC and related drug delivery systems have used Western blotting to show an upregulation of Bax and a downregulation of Bcl-2, which shifts the balance in favor of apoptosis. arvojournals.orgacs.orgnih.gov

Activation of Signaling Pathways: Many cellular responses are mediated by signaling pathways that involve protein phosphorylation. Using antibodies specific to the phosphorylated (i.e., activated) form of a protein, immunoblotting can track the activation of key kinases. For example, research has shown that MMC can activate the c-Jun N-terminal kinase (JNK) signaling pathway, a key player in stress-induced apoptosis. arvojournals.orgnih.gov

Changes in Cell Cycle Regulators: Proteins that control cell cycle progression, such as cyclins and cyclin-dependent kinases (CDKs), can be monitored to understand the mechanism of cell cycle arrest observed in flow cytometry.

Activation of DNA Damage Response: The technique can detect the phosphorylation of key DNA damage sensor proteins, confirming the compound's effect on DNA. oncoscience.us

Table 2: Summary of Protein Expression Changes Induced by Mitomycin C as Detected by Immunoblotting

This table summarizes typical findings on how Mitomycin C affects key regulatory proteins, providing a framework for the expected effects of this compound.

Protein TargetFunctionObserved Change with MMC TreatmentCellular ConsequenceReference
BaxPro-apoptoticUpregulationPromotion of Apoptosis acs.orgnih.gov
Bcl-2Anti-apoptoticDownregulationPromotion of Apoptosis acs.orgnih.gov
Phospho-JNKStress-activated kinaseUpregulationActivation of Apoptotic Signaling arvojournals.orgnih.gov
Caspase-3 (cleaved)Executioner caspaseUpregulationExecution of Apoptosis arvojournals.org
Fas/FasLDeath receptor/ligandUpregulationActivation of Extrinsic Apoptotic Pathway arvojournals.org
Mcl-1 / XIAPAnti-apoptoticDownregulationSensitization to Apoptosis nih.gov

DNA Electrophoretic Mobility Shift Assays (EMSA)

The electrophoretic mobility shift assay (EMSA), or gel shift assay, is a widely used in vitro technique to study protein-DNA interactions. wikipedia.orgnih.gov Given that the primary mechanism of Mitomycin C involves the alkylation and cross-linking of DNA, EMSA is a vital tool for investigating the cellular response to the DNA damage induced by this compound. drugbank.com This damage is recognized by a host of proteins involved in DNA repair, checkpoint signaling, and transcription.

The principle of EMSA is based on the fact that a protein-DNA complex migrates more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the free, unbound DNA fragment. researchgate.net The assay is performed by incubating a purified protein or a crude nuclear extract with a labeled DNA probe (typically with a radioactive isotope like ³²P or a fluorescent tag) containing a specific binding site. The resulting mixture is then subjected to electrophoresis. The presence of a protein bound to the DNA results in a "shifted" band that is higher up the gel compared to the free probe. researchgate.net

Applications of EMSA in this compound research would include:

Identifying DNA Repair Proteins: To identify proteins that recognize and bind to DNA lesions created by this compound. Nuclear extracts from treated cells can be incubated with a DNA probe containing MMC-induced adducts to see which repair factors bind. nih.gov

Characterizing Binding Specificity: By using competitor DNA fragments (unlabeled probes), researchers can determine the specificity of the protein-DNA interaction. A specific interaction will be diminished by an unlabeled competitor with the same sequence, but not by one with an unrelated sequence.

Identifying Specific Proteins in a Complex: A variation called a "supershift" assay can be performed to identify a specific protein within the binding complex. wikipedia.orgresearchgate.net This involves adding an antibody specific to a suspected protein to the binding reaction. If the protein is present in the complex, the antibody will bind to it, creating an even larger complex that migrates even more slowly, resulting in a "supershifted" band. researchgate.net

EMSA is particularly relevant for studying the interaction of proteins involved in nucleotide excision repair and nonhomologous end joining, which are pathways that handle the types of DNA damage caused by cross-linking agents. nih.gov

Table 3: Components and Rationale of a DNA Electrophoretic Mobility Shift Assay (EMSA)

This table outlines the key components of an EMSA setup designed to study protein binding to DNA damaged by a compound like this compound.

ComponentDescriptionPurpose in this compound ResearchReference
Labeled DNA ProbeA short DNA fragment (20-50 bp) tagged with a radioactive or fluorescent label.The probe can be pre-treated with this compound to create specific DNA adducts, serving as the target for DNA-binding proteins. nih.govresearchgate.net
Protein SourceCan be a purified recombinant protein or a complex mixture like a nuclear cell extract.To provide the DNA-binding proteins that recognize and bind to the damaged DNA probe. researchgate.netresearchgate.net
Binding BufferA solution containing salts, buffering agents, and glycerol.Provides optimal conditions for the protein-DNA interaction to occur and stabilizes the complex. nih.gov
Non-specific Competitor DNAUnlabeled, non-specific DNA (e.g., poly(dI-dC)).Prevents non-specific proteins from binding to the labeled probe, reducing background and increasing specificity. researchgate.net
Specific Competitor DNAUnlabeled DNA probe with the same sequence as the labeled probe.Used as a control to demonstrate the specificity of the binding interaction. researchgate.net
Specific Antibody (for Supershift)An antibody that recognizes a specific DNA-binding protein.To confirm the identity of a specific protein within the shifted protein-DNA complex. wikipedia.orgresearchgate.net

Future Directions and Emerging Research Avenues

Computational Chemistry and Molecular Modeling of N-FMOC Mitomycin C Interactions

Computational chemistry and molecular modeling are proving to be invaluable tools in understanding the nuanced interactions of this compound at a molecular level. These in silico approaches allow researchers to predict and analyze the binding affinities and conformations of this compound with its biological targets.

Molecular docking simulations, for instance, have been employed to investigate the interaction between MMC and polymeric carriers incorporating the FMOC moiety. nih.gov These studies help in elucidating the forces driving the encapsulation of the drug, such as hydrogen bonding and π–π stacking interactions. nih.govresearchgate.net By simulating the binding pocket and calculating binding energies, researchers can gain insights into the stability and drug-loading capacity of nanocarrier systems. nih.gov For example, molecular docking has been used to predict the optimal binding conformation and interaction forces between MMC and Fmoc-Lys-PEG copolymers, revealing that hydrogen bonding is a primary force in this interaction. nih.gov

These computational models are instrumental in the rational design of more effective this compound derivatives and delivery systems. By understanding the structure-activity relationships, scientists can tailor the molecular architecture to improve drug delivery and therapeutic outcomes.

Integration of this compound Derivatives in Advanced Biological Systems Research

The incorporation of the N-FMOC group into Mitomycin C has facilitated the development of sophisticated drug delivery systems designed for enhanced targeting and controlled release. The hydrophobic nature of the FMOC group promotes π–π stacking interactions, which are crucial for the self-assembly of polymeric nanoparticles and micelles. nih.govresearchgate.net

One notable application is the development of PEGylated nanoparticles containing this compound. rsc.orgnih.gov These nanocarriers exhibit desirable properties such as high drug loading efficiency, good stability, and sustained release profiles. rsc.orgnih.gov The polyethylene (B3416737) glycol (PEG) shell provides biocompatibility and prolongs circulation time, while the FMOC component enhances the interaction between the drug and the carrier. rsc.orgnih.gov

Furthermore, these nanoparticles can be functionalized with targeting ligands, such as the RGD peptide, to achieve tumor-specific delivery. nih.gov The RGD peptide selectively binds to αvβ3 integrins, which are often overexpressed on the surface of cancer cells, thereby increasing the cellular uptake of the drug in tumor tissues while minimizing exposure to healthy cells. Research has shown that such targeted nanoparticles can lead to higher tumor growth inhibition and reduced metastasis.

Exploring Novel Biological Targets and Pathways Influenced by FMOC Modification

The addition of the FMOC group to Mitomycin C may not only alter its physicochemical properties for drug delivery but could also influence its interaction with biological targets and pathways. While the primary mechanism of action of Mitomycin C involves the alkylation and cross-linking of DNA, the FMOC modification could introduce novel biological activities. rsc.orgnih.gov

Research is ongoing to explore whether this compound or its derivatives can modulate cellular processes beyond DNA damage. For instance, studies are investigating the effects of these compounds on signaling pathways involved in cell proliferation, apoptosis, and drug resistance. nih.govacs.org The FMOC moiety itself, being a bulky aromatic system, could potentially interact with various proteins and enzymes, leading to unforeseen biological consequences.

The development of dual-targeted systems, where this compound is delivered by a carrier that responds to specific tumor microenvironment cues (like cathepsin B), represents a sophisticated approach to enhance therapeutic specificity. acs.org In such systems, the carrier releases the active drug only upon enzymatic cleavage within the tumor cells, thereby concentrating the cytotoxic effect at the desired site. acs.org

Development of Advanced Analytical Techniques for this compound Studies

The unique chemical nature of this compound necessitates the development and application of advanced analytical techniques for its characterization and quantification in biological matrices. High-performance liquid chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of this compound. pnas.org Reverse-phase HPLC using a C18 column is commonly employed for this purpose.

Mass spectrometry (MS) techniques, such as MALDI-TOF-MS, are used to confirm the molecular weight and successful synthesis of this compound derivatives and their polymeric carriers. nih.gov Spectroscopic methods, including Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy, provide detailed structural information and confirm the covalent attachment of the FMOC group and other modifications. nih.govscirp.org

Q & A

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound?

  • Methodological Approach :
  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure with effect .
  • Use meta-analysis (e.g., random-effects models) to pool data from heterogeneous studies, adjusting for variables like dosage and delivery methods .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Methodological Approach : Apply nonlinear regression (e.g., sigmoidal EC50 models) to quantify potency. Report variability using I² statistics to highlight heterogeneity .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Approach :
  • Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for raw datasets .
  • Document synthesis protocols in Suppl. Materials with CAS numbers and purity certificates .

Q. What ethical safeguards are critical when translating this compound to clinical trials?

  • Methodological Approach : Follow CONSORT guidelines for trial design, emphasizing informed consent and adverse event reporting . Validate safety in Phase I trials before efficacy testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.